For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Properties of 2-Hexanol Butanoate
Introduction
2-Hexanol butanoate, also known as hexan-2-yl butanoate or sec-hexyl butyrate, is a carboxylic acid ester with the chemical formula C10H20O2.[1][2][3] It is formed from the esterification of 2-hexanol and butanoic acid.[1] This compound is recognized for its characteristic fruity aroma, often described as reminiscent of a ripe banana, and is utilized in the flavor and fragrance industries.[2] Beyond its sensory properties, a thorough understanding of its chemical and physical characteristics is essential for its application in scientific research and as a potential intermediate in organic synthesis.
This technical guide provides a comprehensive overview of the core chemical properties of 2-Hexanol butanoate, detailed experimental protocols for its synthesis and analysis, and logical diagrams to illustrate key processes.
Chemical and Physical Properties
The physicochemical properties of 2-Hexanol butanoate are summarized in the table below. It is important to note that while some data is specific to the 2-hexanol butanoate isomer, other reported values may refer to the more general "hexyl butanoate" and are included for comparative purposes.
| Property | Value | Units | Source / Notes |
| Identifiers | |||
| IUPAC Name | hexan-2-yl butanoate | - | [1][2] |
| CAS Number | 6963-52-6 | - | [1][2][4] |
| Molecular Properties | |||
| Molecular Formula | C10H20O2 | - | [1][3] |
| Molecular Weight | 172.26 | g/mol | [1][3] |
| Physical Properties | |||
| Appearance | Colorless liquid | - | [1][4] (est.) |
| Odor | Fruity, ripe banana | - | [2] |
| Boiling Point | 194.00 to 195.00 | °C @ 760 mmHg | [4] |
| Melting Point | -78 | °C | [5] (Data for n-hexyl butanoate) |
| Density | 0.851 | g/mL @ 25 °C | [5] (Data for n-hexyl butanoate) |
| Flash Point | 71.11 (160.00) | °C (°F) [TCC] | [2][4] |
| Vapor Pressure | 0.413 | mmHg @ 25 °C | [4] (est.) |
| Refractive Index | 1.417 | n20/D | [5] (Data for n-hexyl butanoate) |
| Solubility | |||
| In Water | 38.59 (est.) | mg/L @ 25 °C | [2] |
| General Solubility | Soluble in organic solvents like alcohol and ether; poorly soluble in water. | - | [1][6] |
| Thermodynamic Properties | Calculated Values | ||
| logP (Octanol/Water Partition Coefficient) | 3.686 (est.) | - | [4] |
Experimental Protocols
Synthesis: Fischer-Speier Esterification
2-Hexanol butanoate is synthesized via the Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid (butanoic acid) and an alcohol (2-hexanol).[1][7] The reaction is an equilibrium process, and to achieve a high yield of the ester, the equilibrium must be shifted towards the products.[8][9] This is typically accomplished by using an excess of one of the reactants (usually the less expensive one, the alcohol) or by removing water as it is formed.[10]
General Protocol:
-
Reactant Preparation: In a round-bottom flask, combine equimolar amounts of butanoic acid and 2-hexanol. If not using one reactant in excess, a non-polar solvent like toluene or hexane can be added to facilitate water removal.
-
Catalyst Addition: Add a catalytic amount of a strong acid. Common catalysts include concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[7][8] The amount is typically 1-3% of the total molar quantity of the reactants.
-
Reaction Setup: Equip the flask with a Dean-Stark apparatus and a reflux condenser to collect the water generated during the reaction.[7][10] Add boiling chips to ensure smooth boiling.
-
Heating and Reflux: Heat the reaction mixture to reflux. The temperature will depend on the boiling point of the alcohol or the solvent used (typically 60–110 °C).[7] The reaction progress is monitored by observing the amount of water collected in the Dean-Stark trap. The reaction is generally complete when water ceases to be collected. Typical reaction times range from 1 to 10 hours.[7]
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash it with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst.
-
Wash with water and then with brine to remove any remaining water-soluble impurities.
-
Dry the organic layer over an anhydrous drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter off the drying agent.
-
Purify the crude ester by fractional distillation under reduced pressure to obtain the pure 2-Hexanol butanoate.
-
Analytical Method: Gas Chromatography (GC)
Gas chromatography is a primary technique for analyzing the purity of volatile esters like 2-Hexanol butanoate and for monitoring reaction progress.[3][11]
General GC Protocol:
-
Sample Preparation: Dilute a small aliquot of the ester sample in a suitable volatile solvent, such as hexane or dichloromethane.
-
Instrumentation: Use a gas chromatograph equipped with a Flame Ionization Detector (FID), which is well-suited for organic compounds.[11] A nonpolar capillary column (e.g., VF-1ms or similar) is appropriate for separating the ester from the starting materials and byproducts.[11]
-
GC Conditions (Example):
-
Injector Temperature: 240 °C[11]
-
Detector Temperature: 250 °C[11]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injection Volume: 1 µL with a split ratio (e.g., 80:1).[11]
-
Oven Temperature Program: An initial temperature of ~70 °C held for 2 minutes, followed by a ramp of 5-15 °C per minute to a final temperature of ~240 °C, held for 5 minutes.[11] This program allows for the separation of the lower-boiling starting materials from the higher-boiling ester product.
-
-
Data Analysis: The retention time of the peak corresponding to 2-Hexanol butanoate can be compared to a known standard for identification. The peak area provides a quantitative measure of its concentration and purity.
Visualizations
Synthesis Workflow: Fischer Esterification
The following diagram illustrates the workflow for the synthesis of 2-Hexanol butanoate via Fischer Esterification.
Caption: Workflow for the synthesis of 2-Hexanol butanoate.
Reaction Mechanism: Fischer Esterification
This diagram outlines the key steps in the Fischer Esterification mechanism.
Caption: The mechanism of Fischer Esterification.
References
- 1. Buy 2-Hexanol butanoate (EVT-428588) | 6963-52-6 [evitachem.com]
- 2. 2-hexyl butyrate [flavscents.com]
- 3. 2-Hexanol butanoate [webbook.nist.gov]
- 4. 2-hexyl butyrate, 6963-52-6 [thegoodscentscompany.com]
- 5. chembk.com [chembk.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. byjus.com [byjus.com]
- 10. Fischer Esterification [organic-chemistry.org]
- 11. scielo.br [scielo.br]
